An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-4-morpholinobenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-4-morpholinobenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties, spectroscopic profile, and synthesis of Methyl 2-hydroxy-4-morpholinobenzoate. As a molecule incorporating the salicylate scaffold—a privileged structure in medicinal chemistry—and a morpholine moiety known to improve pharmacokinetic properties, this compound represents a significant target for researchers in drug discovery and materials science. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from structurally related analogues and outlines robust, field-proven experimental protocols for its definitive characterization. The narrative emphasizes the causal relationships behind experimental design and data interpretation, ensuring a self-validating framework for researchers.
Introduction and Molecular Overview
Methyl 2-hydroxy-4-morpholinobenzoate is an organic compound featuring a methyl salicylate core substituted with a morpholine group at the C4 position. The salicylate structure is the basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs), while the morpholine ring is a common substituent in medicinal chemistry used to enhance aqueous solubility, metabolic stability, and overall drug-like properties. The combination of these two moieties suggests potential applications in pharmaceutical development.
Molecular Structure:
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IUPAC Name: Methyl 2-hydroxy-4-(morpholin-4-yl)benzoate
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Molecular Formula: C₁₂H₁₅NO₄
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Molecular Weight: 237.25 g/mol
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Key Features:
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Aromatic Ring: A benzene ring substituted with hydroxyl, ester, and morpholine groups.
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Salicylate Moiety: An ortho-hydroxybenzoic acid methyl ester structure, capable of intramolecular hydrogen bonding.
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Morpholine Moiety: A saturated heterocycle containing both ether and secondary amine functionalities, which imparts basicity and influences solubility.
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The strategic placement of the electron-donating morpholino group and the hydroxyl group, alongside the electron-withdrawing methyl ester, creates a unique electronic environment that dictates the molecule's chemical reactivity and physical properties.
Synthesis and Structural Elucidation
A plausible and efficient synthetic route to Methyl 2-hydroxy-4-morpholinobenzoate involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[1] The proposed starting material would be a commercially available halogenated methyl salicylate derivative, such as Methyl 4-chloro-2-hydroxybenzoate.
Proposed Synthetic Workflow: Buchwald-Hartwig Amination
The workflow involves the coupling of an aryl halide with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency, with sterically hindered biaryl phosphine ligands like XPhos often providing excellent results for coupling with aryl chlorides.
Caption: Proposed synthesis of Methyl 2-hydroxy-4-morpholinobenzoate.
Detailed Experimental Protocol
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Reactor Setup: To an oven-dried, two-necked flask equipped with a reflux condenser and magnetic stirrer, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
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Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5 minutes. Add Methyl 4-chloro-2-hydroxybenzoate (1.0 equiv.) and morpholine (1.5 equiv.) sequentially.
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Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
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Workup: Cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product.
Physicochemical Properties
| Property | Predicted Value / Experimental Method | Rationale and Causality |
| Physical State | Expected to be a crystalline solid at STP. | The presence of polar functional groups and a rigid aromatic ring favors a solid state. |
| Melting Point | Not available. Determined via Capillary Method .[3] | Purity is directly correlated with a sharp, narrow melting range. Impurities typically depress and broaden the range.[4] |
| Solubility | Predicted to have low solubility in water, but soluble in organic solvents (e.g., ethanol, chloroform, DMSO). Determined via Shake-Flask Method .[5][6][7] | The morpholine group may slightly increase aqueous solubility compared to methyl salicylate, but the overall molecule remains largely hydrophobic. |
| pKa | Phenolic -OH: ~9-10; Protonated Morpholine: ~5-6. Determined via UV-Vis Spectrophotometry or NMR Titration .[8][9] | The phenolic hydroxyl group is acidic, while the nitrogen in the morpholine ring is basic. These values are crucial for understanding ionization state at physiological pH. |
| LogP (o/w) | ~1.5 - 2.5. Determined via Shake-Flask or RP-HPLC Method .[10][11][12] | This value indicates the compound's lipophilicity, a critical parameter for predicting membrane permeability and pharmacokinetic behavior. |
Experimental Determination Protocols
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Melting Point (Capillary Method): A small, dry, powdered sample is packed into a capillary tube. The tube is placed in a melting point apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[13] A slow heating rate (~1 °C/min) near the expected melting point is crucial for accuracy.[13]
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Solubility (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer) in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[7]
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pKa Determination (Spectrophotometric Method): This method is ideal for compounds with a pH-dependent UV-Vis absorbance spectrum. A series of buffer solutions with known pH values are prepared. A constant concentration of the compound is added to each buffer. The absorbance is measured at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities. A plot of absorbance versus pH yields a sigmoidal curve, and the pKa is determined from the inflection point.[9][14]
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LogP Determination (Shake-Flask Method): A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers. The concentration of the compound in both the aqueous and organic phases is determined. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase, and LogP is its base-10 logarithm.[12]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for confirming the chemical structure. The following sections predict the key features in NMR, IR, and Mass spectra based on the analysis of structurally related compounds.
Caption: A typical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, in CDCl₃, 400 MHz):
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δ ~10.5-11.0 ppm (1H, broad singlet): Phenolic hydroxyl proton (-OH), deshielded due to intramolecular hydrogen bonding with the ester carbonyl.
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δ ~7.8 ppm (1H, doublet): Aromatic proton at C6 (ortho to the ester), coupled to the proton at C5.
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δ ~6.3-6.5 ppm (2H, multiplet): Aromatic protons at C3 and C5. These protons are significantly shielded by the strong electron-donating effects of the adjacent hydroxyl and morpholino groups.
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δ ~3.9 ppm (3H, singlet): Methyl ester protons (-OCH₃).
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δ ~3.85 ppm (4H, triplet): Morpholine protons adjacent to oxygen (-O-CH₂-).
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δ ~3.2 ppm (4H, triplet): Morpholine protons adjacent to nitrogen (-N-CH₂-).
-
-
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~170 ppm: Ester carbonyl carbon (C=O).
-
δ ~160-165 ppm: Aromatic carbon attached to the hydroxyl group (C2).
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δ ~155-160 ppm: Aromatic carbon attached to the morpholine group (C4).
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δ ~130-135 ppm: Aromatic carbon at C6.
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δ ~105-110 ppm: Aromatic carbon attached to the ester group (C1).
-
δ ~95-105 ppm: Aromatic carbons at C3 and C5.
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δ ~66-67 ppm: Morpholine carbons adjacent to oxygen (-O-CH₂-).
-
δ ~52 ppm: Methyl ester carbon (-OCH₃).
-
δ ~48-50 ppm: Morpholine carbons adjacent to nitrogen (-N-CH₂-).
-
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.[15][16]
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~3200-2800 cm⁻¹ (broad): O-H stretching of the intramolecularly hydrogen-bonded phenolic hydroxyl group.
-
~2960-2850 cm⁻¹: C-H stretching from the aliphatic morpholine and methyl groups.
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~1680-1660 cm⁻¹ (strong): C=O stretching of the ester carbonyl. The frequency is lowered from the typical ~1735 cm⁻¹ due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250 cm⁻¹ and ~1150 cm⁻¹: C-N stretching of the aryl amine and C-O-C stretching of the morpholine ether linkage, respectively.
Mass Spectrometry (MS)
-
Technique: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion: For ESI in positive mode, a prominent peak at m/z = 238.10 [M+H]⁺ is expected.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) from the ester.
-
Loss of the entire methoxycarbonyl group (-COOCH₃).
-
Fragmentation of the morpholine ring.
-
Potential Applications and Future Directions
The hybrid structure of Methyl 2-hydroxy-4-morpholinobenzoate makes it an intriguing candidate for several research areas:
-
Drug Discovery: As an analogue of salicylic acid, it could be explored for anti-inflammatory, analgesic, or anticancer properties. The morpholine group could enhance its pharmacokinetic profile, making it a lead compound for optimization.
-
Materials Science: The molecule could serve as a monomer or building block for specialty polymers or as a ligand in the synthesis of metal-organic frameworks (MOFs).
Future research should focus on the experimental validation of the properties outlined in this guide, followed by biological screening to uncover its therapeutic potential.
References
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Journal of Chemical Education. [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]
-
Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]
-
ADMET Predictor® - Simulations Plus. (n.d.). Simulations Plus. [Link]
-
QikProp | Schrödinger. (n.d.). Schrödinger. [Link]
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. [Link]
-
Measuring the Melting Point. (2023). Westlab Canada. [Link]
-
Melting point determination. (n.d.). University of Calgary. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]
-
Melting point determination. (n.d.). SSERC. [Link]
-
solubility experimental methods.pptx. (n.d.). SlideShare. [Link]
-
Experiment 1: Melting-point Determinations. (n.d.). University of Manitoba. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). NIU Department of Chemistry and Biochemistry. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. [Link]
-
Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.). ResearchGate. [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
-
FTIR frequency range and functional groups present in the sample before extraction process. (n.d.). ResearchGate. [Link]
-
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023). PubMed. [Link]
-
IR Absorption Frequencies. (n.d.). NIU Department of Chemistry and Biochemistry. [Link]
-
Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. (n.d.). PrepChem.com. [Link]
-
Solubility determination and crystallization. (2021). HUBER. [Link]
-
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2026). ResearchGate. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). University of Pennsylvania. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]
-
17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. (2012). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2022). Journal of Industrial Microbiology and Biotechnology. [Link]
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). UW-Waukesha. [Link]
-
4-Aminosalicylic acid. (n.d.). Wikipedia. [Link]
-
Preparation of 4-aminosalicylic acid. (n.d.). PrepChem.com. [Link]
-
Does anyone know the synthesis of 4-aminosalicylic acid? (2014). ResearchGate. [Link]
- Method of preparing 4-aminosalicylic acid. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. westlab.com [westlab.com]
- 4. athabascau.ca [athabascau.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. longdom.org [longdom.org]
- 12. acdlabs.com [acdlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ulm.edu [ulm.edu]
- 15. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 16. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
